Ethyl benzo[d]thiazole-6-carboxylate
Overview
Description
Synthesis Analysis
Ethyl benzo[d]thiazole-6-carboxylate and its derivatives can be synthesized through various methods, including cyclization reactions of thioamide with chloroacetoacetate, yielding above 60% process yield (Tang Li-jua, 2015). Another method involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature to prepare ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives (H. M. Mohamed, 2014).
Molecular Structure Analysis
The molecular structure of ethyl benzo[d]thiazole-6-carboxylate derivatives has been characterized using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. Density Functional Theory (DFT) methods are used to further investigate their structure, revealing details about bond lengths, bond angles, and torsion angles, which show good agreement with experimental data (Muhammad Haroon et al., 2018).
Scientific Research Applications
Cancer Treatment and Carbonic Anhydrase Inhibition : Benzo[d]thiazole derivatives, similar to Ethyl benzo[d]thiazole-6-carboxylate, have shown potential as isoform-selective inhibitors of human carbonic anhydrase. These compounds are being investigated for their applications in various cancer treatments (Abdoli et al., 2017).
Breast Cancer Treatment : A study on Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed its potential as an apoptosis-inducing agent for breast cancer, with a significant decrease in solid tumor mass in vivo (Gad et al., 2020).
EGFR Inhibition : Novel series of benzo[d]thiazole-2-carboxamide derivatives have shown potential as EGFR inhibitors, indicating their application in cancer therapy (Zhang et al., 2017).
Nucleophilic Carbene Generation : The thermolysis of 3-ethyl-2-tetrazo-6-X-benzo[d]thiazolines generates nucleophilic carbenes, which can be trapped by electrophilic compounds, suggesting a potential application in synthetic chemistry (Balli et al., 1981).
Synthesis in Pharmaceuticals : The compound ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate can be synthesized with a high yield, suggesting its potential use in pharmaceuticals (Tang Li-jua, 2015).
Anti-inflammatory, Antioxidant, and Antimicrobial Activities : Novel benzo[d]imidazolyl tetrahydropyridine carboxylates exhibit promising anti-inflammatory, antioxidant, and antimicrobial activities, indicating their potential pharmaceutical applications (ANISETTI & Reddy, 2017).
Anti-inflammatory, Analgesic, and Antipyretic Activities : Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates demonstrated anti-inflammatory, analgesic, and antipyretic activities, suggesting their use in developing new therapeutic agents (Abignente et al., 1983).
Cytotoxicity against Human Cancer Cell Lines : Novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives showed promising cytotoxicity against human cancer cell lines, especially against breast adenocarcinoma (Nagarapu et al., 2013).
Safety And Hazards
Future Directions
While specific future directions for Ethyl benzo[d]thiazole-6-carboxylate are not mentioned in the search results, thiazole derivatives have been gaining considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
properties
IUPAC Name |
ethyl 1,3-benzothiazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOJYVVHVFIOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441048 | |
Record name | ethyl benzo[d]thiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl benzo[d]thiazole-6-carboxylate | |
CAS RN |
19989-64-1 | |
Record name | ethyl benzo[d]thiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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